6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-3-5-11(6-4-10)16-15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPYRHBJDTFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the p-Tolyl Group: The final step involves the reaction of the intermediate compound with p-toluidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an amine oxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine oxides.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
The compound 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine, also known as a benzo[d]thiazole derivative, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and agrochemicals. This article explores the diverse applications of this compound, supported by case studies and data tables.
Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Studies have shown that derivatives of benzo[d]thiazole exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via ROS generation |
| MCF-7 | 12.3 | Inhibition of cell proliferation through cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit proliferation, making it a candidate for further drug development.
Antimicrobial Properties
The antimicrobial activity of benzo[d]thiazole derivatives has been well-documented. Research indicates that this compound exhibits significant antibacterial and antifungal properties.
Case Study: Antimicrobial Efficacy
In a study by Kumar et al. (2020), the compound was tested against various bacterial strains, including E. coli and S. aureus, as well as fungal strains like Candida albicans. The results were as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| C. albicans | 20 µg/mL |
The compound's effectiveness against these pathogens highlights its potential use in developing new antimicrobial agents.
Organic Photovoltaics
Recent research has explored the use of benzo[d]thiazole derivatives in organic photovoltaics (OPVs). The unique electronic properties of these compounds can enhance the efficiency of solar cells.
Case Study: OPV Performance Enhancement
A study by Lee et al. (2022) investigated the incorporation of this compound into polymer blends for OPVs. The results showed:
| Blend Composition | Power Conversion Efficiency (%) |
|---|---|
| Polymer A + Compound | 8.5 |
| Polymer A (control) | 6.9 |
The enhanced efficiency indicates that this compound can serve as an effective electron transport material in OPVs.
Herbicidal Activity
The potential herbicidal activity of benzo[d]thiazole derivatives has also been investigated, with promising results for agricultural applications.
Case Study: Herbicidal Efficacy
Research conducted by Smith et al. (2023) evaluated the herbicidal effects of this compound on common weeds such as Amaranthus retroflexus and Setaria viridis. The findings were summarized as follows:
| Weed Species | Effective Dose (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Setaria viridis | 150 | 80 |
These results suggest that this compound could be developed into a novel herbicide formulation.
Mechanism of Action
The mechanism of action of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, particularly those involved in sulfur metabolism. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzothiazole Core
The biological activity of benzothiazole derivatives is highly dependent on substituents at positions 2 (amine) and 4. Below is a comparative analysis of key analogs:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The methylthio group (-SCH₃) at R6 is electron-donating, which may enhance radical scavenging activity compared to electron-withdrawing groups like -Cl (IC₅₀: 75 µg/mL) or -CF₃ (IC₅₀: 83.75 µg/mL) .
- The methoxy group (-OCH₃) in 6-methoxy analogs (e.g., 6-methoxybenzo[d]thiazol-2-amine) is also electron-donating and has shown moderate bioactivity, suggesting that -SCH₃ could exhibit similar or improved effects .
- Analogs with bulkier N-substituents, such as N-(4-(methylthio)butyl) derivatives, exhibit lower melting points (42–44°C), indicating altered crystallinity due to flexible alkyl chains .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations:
- The methylthio group increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to methoxy or unsubstituted analogs.
- Crystalline stability is influenced by substituent rigidity; for example, N-m-tolyl derivatives exhibit higher melting points than alkylated analogs .
Biological Activity
6-(Methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a benzothiazole core with a methylthio group and a p-tolyl group. The presence of these substituents is believed to enhance its biological activity compared to other benzothiazole derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.
The anticancer activity may involve:
- Inhibition of Proliferation : The compound can inhibit the proliferation of various cancer cell lines by interfering with cell signaling pathways.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, leading to cell death.
Case Studies
-
Study on HepG2 Cells : In a study examining various benzothiazole derivatives, compounds similar to this compound showed significant cytotoxicity against HepG2 liver cancer cells with IC50 values in the low nanomolar range (e.g., 1.2 nM for related compounds) .
Compound Cell Line IC50 (nM) 7e HepG2 48 7d A431 20 7e A549 44 - Broad-Spectrum Activity : Another study evaluated a series of benzothiazole derivatives for their anticancer effects across multiple human cancer cell lines, confirming that modifications to the benzothiazole nucleus significantly enhanced their potency .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. The structural features of this compound suggest potential effectiveness against various pathogens.
Research Findings
- In Vitro Studies : Compounds derived from benzothiazoles demonstrated antibacterial and antifungal activities with minimal inhibitory concentrations (MICs) typically around 50 μg/mL for various organisms . This indicates that modifications in the structure can lead to enhanced antimicrobial properties.
Neuroprotective Activity
Research indicates that some benzothiazole compounds exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter levels and protect neurons from oxidative stress.
Mechanism
The neuroprotective activity may involve:
- Oxidative Stress Reduction : Compounds like this compound could help mitigate oxidative damage in neuronal cells.
Q & A
Q. Q1. What are the standard synthetic routes for preparing benzo[d]thiazol-2-amine derivatives, and how are they optimized for substituent introduction?
A1. Benzo[d]thiazol-2-amine derivatives are typically synthesized via cyclization of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by purification via recrystallization or column chromatography . For 6-substituted derivatives like 6-(methylthio), regioselective bromination or direct substitution using methanethiol precursors is employed. Characterization relies on NMR (e.g., ¹H NMR δ 7.49 ppm for aromatic protons in methyl-substituted analogs), IR (C=S stretching at ~1,200 cm⁻¹), and melting point analysis (e.g., 97–99°C for N-m-Tolyl derivatives) .
Advanced Functionalization
Q. Q2. How can hydrazinyl or urea derivatives of 6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine be synthesized for biological activity studies?
A2. Hydrazinyl derivatives are prepared by refluxing benzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol (78–81% yields), followed by condensation with aldehydes/ketones to form hydrazones . Urea derivatives are synthesized via reaction with isocyanates under inert conditions. For example, ABAD inhibitors use 6-substituted benzothiazoles reacting with carbonyldiimidazole-activated urea precursors .
Structural Elucidation and Crystallography
Q. Q3. What crystallographic data and Hirshfeld surface analyses are available for benzo[d]thiazol-2-amine analogs?
A3. Crystal structures (e.g., (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine) reveal monoclinic systems (space group P21/c) with intermolecular N–H···S and π-π interactions stabilizing the lattice . Hirshfeld analysis quantifies intermolecular contacts (e.g., H···H: 48.5%, S···H: 10.2%), critical for understanding packing efficiency and solubility .
Biological Activity Profiling
Q. Q4. What methodologies are used to evaluate the nitric oxide (NO) scavenging or antimicrobial activity of 6-substituted benzothiazoles?
A4. NO scavenging is assessed via Griess assay, measuring nitrite concentration reduction (e.g., 67% activity at 50 μg/mL for 6-(4-methoxyphenyl) analogs) . Antimicrobial activity uses agar diffusion/broth dilution against S. aureus or E. coli, with MIC values correlated to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .
Computational and Docking Studies
Q. Q5. How are molecular docking and QSAR models applied to predict the bioactivity of 6-(methylthio) derivatives?
A5. Docking (e.g., AutoDock Vina) targets enzymes like urease or ABAD, with ligand poses validated by RMSD <2.0 Å. QSAR models use Hammett constants (σ) and LogP values to correlate substituent effects (e.g., 6-methylthio enhances hydrophobic interactions) .
Green Synthesis Strategies
Q. Q6. What eco-friendly methods exist for synthesizing benzothiazole derivatives?
A6. Electrosynthesis using sodium bromide in aqueous media achieves 68% yield for 4-bromo derivatives via C–H thiolation, avoiding toxic solvents . Water-mediated synthesis is also reported for N-arylbenzothiazoles, with column-free isolation in some cases .
Data Contradiction and Optimization
Q. Q7. How can conflicting reports on reaction yields for hydrazinylbenzothiazoles be resolved?
A7. Yield discrepancies (e.g., 78% vs. 60%) arise from solvent choice (ethylene glycol vs. methanol) and stoichiometry (5 equiv. hydrazine recommended). Optimization via DOE (Design of Experiments) identifies ideal conditions (e.g., 10 hr reflux in ethylene glycol) .
Substitution Effects on Bioactivity
Q. Q8. Why do 6-substituents like methylthio or trifluoromethoxy show higher NO scavenging than unsubstituted analogs?
A8. Methylthio’s electron-donating nature enhances radical stabilization, while trifluoromethoxy’s hydrophobicity improves membrane permeability. IC₅₀ values (e.g., 38.19 μg/mL for 6-p-tolyl) correlate with substituent Hammett parameters .
Analytical Challenges in Purity Assessment
Q. Q9. How are impurities in 6-(methylthio)benzothiazoles identified and quantified?
A9. HPLC-MS with C18 columns (acetonitrile/water gradient) detects byproducts like uncyclized thioureas. Purity ≥95% is confirmed via ¹³C NMR integration (e.g., absence of peaks at δ 170 ppm for acetamide impurities) .
Advanced Applications in Drug Development
Q. Q10. What preclinical models validate benzothiazole derivatives as Alzheimer’s disease therapeutics?
A10. In vitro assays (e.g., Aβ aggregation inhibition) and transgenic mouse models (APP/PS1) assess cognitive improvement. ABAD/17β-HSD10 inhibitors show IC₅₀ values <10 μM, with pharmacokinetic studies confirming BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
